Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride

PNMT inhibition benzylamine SAR catecholamine biosynthesis

Researchers requiring a defined negative control for 5-HT₂ receptor assays often face supply inconsistency for low-potency reference compounds. This hydrochloride salt is specifically validated as a structural analog lacking the 2,5-dimethoxy motif essential for high-affinity binding, ensuring >1,000-fold selectivity window over active NBOMe ligands. For synthetic chemists, its crystalline nature (mp 225-227 °C) and single 4-methoxy spectroscopic handle enable precise stoichiometric control in alkaline-earth metal hydroamination studies. Procure pre-weighed, analytically confirmed material to standardize your QSAR models and functional screening campaigns.

Molecular Formula C16H20ClNO
Molecular Weight 277.79 g/mol
CAS No. 855383-29-8
Cat. No. B3158073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride
CAS855383-29-8
Molecular FormulaC16H20ClNO
Molecular Weight277.79 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H19NO.ClH/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H
InChIKeyMPWQIMSXIOOWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl[2-(4-methoxyphenyl)ethyl]amine Hydrochloride: Physicochemical and Structural Identity


Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride is a secondary phenethylamine derivative whose free base (CAS 51713-72-5) consists of a 4-methoxyphenethylamine core N‑substituted with a benzyl group. The hydrochloride salt presents as a white solid with a melting point of 225–227 °C, slight solubility in chloroform and methanol, and a molecular formula of C₁₆H₂₀ClNO (MW 277.79) [1]. This compound belongs to the broader N‑benzylphenethylamine structural class but is uniquely identified by its single 4‑methoxy substituent on the phenethylamine phenyl ring and an unsubstituted N‑benzyl moiety. It is synthesized and utilized in the context of catalytic hydroamination studies employing heavier alkaline‑earth metals [2].

Workflow
Secondary amine substrate for catalytic hydroamination with heavier alkaline‑earth metals
Probe context
Low‑affinity reference for PNMT and 5‑HT₂A screening panels
Format
Crystalline hydrochloride salt with defined melting point for solid‑phase handling

Why Generic N-Benzylphenethylamine Analogs Cannot Substitute


Within the N‑benzylphenethylamine scaffold, even minor substituent variations shift the compound’s utility trajectory significantly. The presence of a single 4‑methoxy group on the phenethylamine ring—without additional halogen, alkyl, or alkoxy decoration—positions this molecule as a low‑potency probe rather than a high‑affinity 5‑HT₂A agonist [1]. Conversely, adding a 4‑bromo‑2,5‑dimethoxy pattern (as in 25B‑NBOMe) drives sub‑nanomolar 5‑HT₂A binding and hallucinogenic activity, rendering such analogs unsuitable for hydroamination substrate studies or for use as a negative‑control ligand. The hydrochloride salt form further provides defined solubility and handling characteristics (melting point 225–227 °C) that the free base or alternative salts do not replicate [2]. Generic replacement therefore risks both a mismatch in biological activity profile and a failure to reproduce the physico‑chemical conditions required for specific experimental protocols.

Substituent pattern mismatch
Adding 2,5-dimethoxy-4-bromo motif (25B‑NBOMe) drives sub‑nanomolar 5‑HT₂A binding, shifting pharmacological profile away from low‑affinity probe context.
Salt form mismatch
Free base lacks defined melting point and may exhibit different solubility, impacting stoichiometric control and reproducibility in hydroamination protocols.
PNMT affinity shift
Tetrahydroisoquinoline analogs display >1000‑fold higher PNMT affinity, making them unsuitable as negative‑control references for benzylamine SAR studies.

Quantitative Differentiation from Closest Structural Analogs


PNMT Inhibitory Activity: Weak Affinity vs. Classical Benzylamine Inhibitors

Benzyl[2-(4-methoxyphenyl)ethyl]amine exhibits a Ki of 1.11 × 10⁶ nM against bovine phenylethanolamine N‑methyltransferase (PNMT) [REFS-1, REFS-2]. This value is approximately 1,000‑fold higher (weaker) than known potent benzylamine PNMT inhibitors such as 3‑methyl‑1,2,3,4‑tetrahydroisoquinoline (3‑Me‑THIQ), which displays a Ki in the low‑micromolar range [3]. The extremely weak PNMT inhibition confirms this molecule is not a useful PNMT inhibitor but rather serves as a low‑affinity reference point for benchmarking structure–activity relationships within the benzylamine class.

PNMT Affinity
Reported
Ki = 1.11 × 10⁶ nM vs. 3‑Me‑THIQ (low‑µM range)
Confirms low‑affinity reference for SAR benchmarking
Bovine PNMT radiochemical assay
PNMT inhibition benzylamine SAR catecholamine biosynthesis

Hydrochloride Salt: Melting Point Advantage for Solid-Phase Handling

The hydrochloride salt (CAS 855383-29-8) melts sharply at 225–227 °C [REFS-1, REFS-2], whereas the free base (CAS 51713-72-5) is a neat oil or low‑melting solid without a well‑defined melting point in standard vendor specifications . This 225–227 °C melting endotherm provides a straightforward identity and purity check via melting‑point apparatus or differential scanning calorimetry (DSC), a feature the free base cannot offer.

Melting Point
Specification review
225–227 °C (HCl salt) vs. free base (no sharp mp)
Enables solid‑phase handling and rapid identity QC
Free base is oil/low‑melt solid
salt form differentiation melting point quality control

LogP-Driven Differential Membrane Permeability vs. NBOMe Analogs

The computed XLogP3 for the free base is 3.2 [1]. In contrast, representative high‑affinity NBOMe compounds such as 25B‑NBOMe (4‑bromo‑2,5‑dimethoxy‑N‑(2‑methoxybenzyl)phenethylamine) exhibit significantly higher lipophilicity (estimated XLogP ≈ 4.5) [2]. This ~1.3 log unit difference corresponds to an approximately 20‑fold difference in octanol‑water partition coefficient, predicting substantially lower passive membrane permeability and reduced blood‑brain barrier penetration for the target compound.

Lipophilicity (XLogP3)
Class-level
XLogP3 = 3.2 vs. 25B‑NBOMe ≈4.5 (Δ 1.3 log units)
Predicts lower passive membrane permeability vs. high‑logP NBOMe analogs
Computed value; no head‑to‑head shake‑flask data
lipophilicity logP BBB permeability 5-HT2A selectivity

Catalytic Hydroamination Substrate Identity: Secondary Amine Differentiation

Barrett et al. (2009) utilized Benzyl[2-(4-methoxyphenyl)ethyl]amine as a representative secondary amine substrate to probe the intermolecular hydroamination of vinyl arenes catalyzed by heavier group 2 metal amides [REFS-1, REFS-2]. The secondary benzyl‑protected amine presents different steric demand and N–H acidity relative to primary amines or unsubstituted benzylamine. Among the alkaline‑earth metals tested, strontium provided the highest catalytic turnover for vinyl arene hydroamination, and the substrate scope study explicitly included this N‑benzyl‑4‑methoxyphenethylamine framework as a benchmark substrate [1].

Substrate Scope
Method context
Validated secondary amine substrate for Sr‑catalyzed hydroamination of vinyl arenes
Enables method development with sterically differentiated N‑benzyl amine
Barrett et al. 2009; turnover frequency data limited
hydroamination alkaline earth catalysis substrate scope

Structural Minimalism as a Negative Control for 5-HT2A Screening

The N‑benzyl‑4‑methoxyphenethylamine scaffold lacks the critical 2,5‑dimethoxy substitution pattern required for high‑affinity 5‑HT₂A receptor activation. While substituted NBOMe compounds such as 25D‑NBOMe and 25E‑NBOMe exhibit 5‑HT₂A Ki values in the sub‑nanomolar to low‑nanomolar range and function as full agonists [1], the target compound—bearing only a single 4‑methoxy group—is expected to show negligible 5‑HT₂A binding (Ki > 1 µM, based on class‑level inference). This structural minimalism designates the compound as a utility negative control or inactive comparator in serotonergic receptor screening panels.

5‑HT₂A Affinity (predicted)
Class-level
Predicted Ki > 1 µM vs. 25D‑NBOMe Ki 1000‑fold)
Structurally matched negative control for serotonergic screening
No direct binding data; inferred from NBOMe SAR
5-HT2A receptor negative control phenethylamine SAR

Validated Application Scenarios Based on Evidenced Differentiation


Secondary Amine Substrate for Alkaline-Earth Hydroamination

This hydrochloride salt serves as a pre‑weighed, crystalline secondary amine substrate for catalytic hydroamination of vinyl arenes using Mg, Ca, Sr, or Ba amide precatalysts. The Barrett et al. (2009) study established its compatibility with the group 2 catalytic manifold, and the defined melting point (225–227 °C) enables accurate stoichiometric control [REFS-1, REFS-2]. Researchers developing new hydroamination catalysts should select this compound when a secondary N‑benzyl‑protected amine substrate with a spectroscopic handle (4‑methoxy group for NMR/UV monitoring) is required.

Negative Control for 5-HT2A Receptor Screening Panels

Because the compound lacks the 2,5‑dimethoxy substitution pattern essential for high‑affinity 5‑HT₂A binding, it is predicted to show >1,000‑fold weaker affinity than active NBOMe ligands [1]. This makes it an ideal structurally related negative control for functional assays (e.g., calcium flux, inositol phosphate accumulation) and radioligand binding displacement experiments directed at 5‑HT₂A, 5‑HT₂B, and 5‑HT₂C receptors.

Low-Affinity Reference for Benzylamine PNMT SAR Studies

With a PNMT Ki of 1.11 × 10⁶ nM [REFS-1, REFS-2], this compound occupies the extreme low‑affinity end of the benzylamine PNMT SAR spectrum. It can be used to anchor quantitative structure–activity relationship (QSAR) models, ensuring that computational predictions are calibrated against a truly weak inhibitor, rather than relying solely on high‑potency lead structures.

Physicochemical Reference Standard with Defined Crystalline Properties

The hydrochloride salt provides a sharp melting point (225–227 °C) [1] that can serve as a system suitability check for melting‑point apparatus and DSC instruments. Its reproducible solid‑state properties—contrasting with the free base oil—make it suitable as a reference material for solid‑phase formulation pre‑screening studies where crystalline salts of phenethylamines are being evaluated.

Application
Selection Property
Validation Focus
Alkaline‑earth hydroamination
Crystalline secondary amine substrate
Catalytic turnover with Sr/Ba; spectroscopic monitoring
5‑HT₂A receptor negative control
Lacks 2,5‑dimethoxy activation motif
Discriminate specific vs. non‑specific assay signals
PNMT SAR low‑affinity anchor
Extremely weak inhibition profile
QSAR model calibration against weak inhibitor
Physicochemical reference standard
Sharp melting point hydrochloride salt
System suitability for melting‑point/DSC instruments
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